N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
CAS No.: 868676-20-4
Cat. No.: VC7315479
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-20-4 |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.55 |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C21H23N3O4S2/c1-24(13-15-4-3-11-28-15)30(26,27)16-9-7-14(8-10-16)20(25)23-21-18(12-22)17-5-2-6-19(17)29-21/h7-10,15H,2-6,11,13H2,1H3,(H,23,25) |
| Standard InChI Key | QRJUOCNYRGLMIX-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. While specific synthetic pathways for this exact molecule are not detailed in the provided sources, similar compounds are synthesized using:
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Cyclopenta[b]thiophene Derivative Formation: The core structure (cyclopenta[b]thiophene) is often synthesized via cyclization reactions involving thiophene derivatives.
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Amide Bond Formation: The benzamide group is introduced through coupling reactions using carboxylic acid derivatives and amines.
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Sulfonamide Addition: The sulfonamide moiety is added using sulfonyl chloride derivatives in the presence of base.
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Final Functionalization: The tetrahydrofuran group is attached via nucleophilic substitution or alkylation reactions.
These steps require precise control of reaction conditions to ensure high yield and purity.
Pharmacological Relevance
The structural features of this compound suggest it may have applications in drug discovery, particularly as:
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Enzyme Inhibitor: The sulfonamide group is known to interact with enzymes such as carbonic anhydrase or proteases.
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Receptor Modulator: The benzamide moiety can engage in hydrogen bonding with receptor sites.
Molecular Docking Studies
Similar compounds have been evaluated for their binding affinities to biological targets using molecular docking techniques. For instance:
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Docking studies on related compounds suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways .
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Sulfonamides are also known for their antimicrobial and anticancer activities .
Applications
Potential applications include:
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Anti-inflammatory agents
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Antimicrobial or anticancer drugs
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Molecular probes for studying enzyme mechanisms
Analytical Characterization
To confirm the structure and purity of such compounds, the following analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about hydrogen and carbon environments.
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Useful for confirming functional groups like amides and sulfonamides.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Confirms the presence of key structural elements.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands (e.g., cyano at ~2200 cm, amide at ~1650 cm).
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Chromatography:
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High-performance liquid chromatography (HPLC) ensures purity and separates by-products.
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Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume